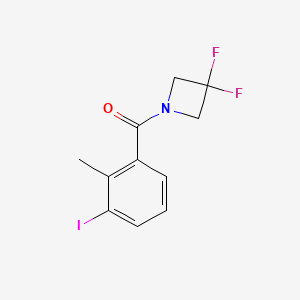
(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone is an organic compound with the molecular formula C13H16INO This compound features a piperidine ring attached to a methanone group, which is further substituted with a 3-iodo-2-methylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone typically involves the reaction of 3-iodo-2-methylbenzoyl chloride with piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as recrystallization or chromatography to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the 3-iodo-2-methylphenyl group can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Reduction: (3-Iodo-2-methylphenyl)(piperidin-1-yl)methanol.
Oxidation: 3-Iodo-2-methylbenzoic acid derivatives.
Applications De Recherche Scientifique
(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of biological pathways and interactions due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including its interaction with various biological targets.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors or enzymes, potentially inhibiting or activating them. The iodine atom may also play a role in the compound’s reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Iodo-2-methylphenyl)(morpholin-4-yl)methanone: Similar structure but with a morpholine ring instead of a piperidine ring.
(3-Iodo-2-methylphenyl)(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
(3-Iodo-2-methylphenyl)(piperidin-1-yl)methanone is unique due to the presence of the piperidine ring, which can confer different pharmacological properties compared to similar compounds with different heterocyclic rings. The iodine atom also adds to its uniqueness, potentially affecting its reactivity and interactions with biological targets.
Propriétés
IUPAC Name |
(3-iodo-2-methylphenyl)-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16INO/c1-10-11(6-5-7-12(10)14)13(16)15-8-3-2-4-9-15/h5-7H,2-4,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBIKKPDIJUKFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1I)C(=O)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16INO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-([1,1'-Biphenyl]-3-yloxy)azetidine](/img/structure/B8163371.png)
![3-([1,1'-Biphenyl]-3-yloxy)propan-1-ol](/img/structure/B8163378.png)
![3-((3'-Methyl-[1,1'-biphenyl]-3-yl)oxy)azetidine](/img/structure/B8163382.png)
![3-((3'-Fluoro-[1,1'-biphenyl]-3-yl)oxy)azetidine](/img/structure/B8163386.png)
